molecular formula C18H27N3O2 B7985885 (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Katalognummer: B7985885
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: BEOFPMBIXLIWGN-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353995-49-9) is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position and a substituted cyclopropyl-amino-ethyl moiety at the 3-position. Its molecular weight is 317.43 g/mol .

Eigenschaften

IUPAC Name

benzyl (3R)-3-[2-aminoethyl(cyclopropyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c19-10-12-21(16-8-9-16)17-7-4-11-20(13-17)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOFPMBIXLIWGN-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CCN)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N(CCN)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula: C17H25N3O3
  • CAS Number: 1353993-53-9

The biological activity of (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester primarily involves modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures often act as agonists or antagonists at various receptor sites, influencing neurotransmission and potentially providing therapeutic effects for conditions such as depression and anxiety.

2. Antibacterial Properties

Recent studies have highlighted the antibacterial properties of piperidine derivatives, including (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester. The compound has shown efficacy against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli150
Pseudomonas aeruginosa125

These results suggest that the compound may enhance the effectiveness of existing antibiotics by inhibiting bacterial efflux pumps, thus increasing intracellular concentrations of antibiotics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, demonstrated significant antimicrobial activity. The study involved testing various concentrations against common pathogens, revealing that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacology, (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester was evaluated for its effects on dopaminergic pathways. The results indicated that the compound could modulate dopamine receptor activity, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development:
This compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Research indicates that modifications to the piperidine structure can enhance binding affinity and selectivity for specific receptors.

2. Analgesic Properties:
Studies have shown that derivatives of piperidine compounds exhibit analgesic effects. The incorporation of the cyclopropyl group may influence the pharmacokinetics and pharmacodynamics of the compound, potentially leading to improved pain management therapies.

Neuroscience Research

1. Neurotransmitter Modulation:
The compound's ability to modulate neurotransmitter release has been explored in various in vitro studies. It is hypothesized that (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester may act as a selective modulator of certain neurotransmitter receptors, which could lead to novel treatments for mood disorders.

2. Cognitive Enhancement:
Preliminary studies suggest potential cognitive-enhancing effects, making it a candidate for research into treatments for conditions like Alzheimer's disease or other forms of dementia. The interaction with cholinergic systems is particularly noteworthy.

Pharmacological Insights

1. Safety and Efficacy:
Toxicological studies are critical for understanding the safety profile of this compound. Initial findings indicate a favorable safety margin in animal models, but further research is necessary to confirm these results in human trials.

2. Synergistic Effects:
Research into combinations with other pharmacological agents is ongoing. The potential for synergistic effects when used alongside established medications could enhance therapeutic outcomes for patients with complex conditions.

Case Study 1: Analgesic Efficacy
A study conducted on rodent models demonstrated that administration of (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester resulted in significant pain relief compared to control groups. The mechanism was attributed to modulation of opioid receptors.

Case Study 2: Neuroprotective Effects
In vitro studies involving neuronal cell cultures showed that the compound could protect against oxidative stress-induced cell death, suggesting its potential role as a neuroprotective agent in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Modifications on the Piperidine Ring

(a) Aminoethyl vs. Hydroxyethyl Groups
  • Analogous Compound: (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1354011-33-8) Key Difference: Replacement of the cyclopropyl-aminoethyl group with a hydroxyethyl-methylamino substituent. Impact:
  • Molecular Weight: Reduced to 292.38 g/mol due to the absence of cyclopropane and substitution of amino with hydroxy .
(b) Aminoethyl vs. Carboxymethyl-Ethyl Groups
  • Analogous Compound: (R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1354009-23-6) Key Difference: Substitution of the aminoethyl group with a carboxymethyl-ethyl moiety. Impact:
  • Molecular Weight : Increased to 320.39 g/mol due to the carboxymethyl group .
  • Acidity : The carboxylic acid derivative may exhibit pH-dependent solubility and enhanced interactions with basic residues in biological targets.
(c) Cyclopropyl vs. Halogen Substituents
  • Analogous Compound: (R)-3-Iodo-piperidine-1-carboxylic acid benzyl ester (CAS: 1353995-97-7) Key Difference: Replacement of the cyclopropyl-aminoethyl group with an iodine atom. Impact:
  • Molecular Weight : Significantly higher (345.18 g/mol) due to iodine’s atomic mass .

Stereochemical Variations

(a) Stereoisomer Comparison
  • Analogous Compound: (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (Ref: 10-F081081) Key Difference: S-configuration at the 3-position of the piperidine ring . Impact:
  • Biological Activity : Stereochemistry may influence binding to chiral biological targets (e.g., enzymes, GPCRs), though specific data are unavailable.
(b) Amino-Hydroxy Derivatives
  • Analogous Compound: (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS: 924278-87-5) Key Difference: Additional hydroxy group at the 3-position and amino group at the 4-position. Impact:

Functional Group Additions

(a) Carboxymethoxy Substituents
  • Analogous Compound : (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CAS: 937057-83-5)
    • Key Difference : Introduction of a carboxymethoxy group at the 3-position.
    • Impact :
  • Molecular Weight : 293.32 g/mol, with increased polarity due to the carboxylic acid moiety .
  • Applications : Likely used as a synthetic intermediate for prodrugs or peptide conjugates.
(b) Benzyl-Cyclopropyl Derivatives
  • Analogous Compound: [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354015-76-1) Key Difference: Substitution of the aminoethyl group with a benzyl-cyclopropyl-amino moiety and acetic acid side chain. Impact:
(b) Mass Spectrometry Data

    Vorbereitungsmethoden

    Piperidine Ring Formation

    The (R)-configured piperidine core is synthesized via cyclization of appropriately substituted linear precursors. A patent by outlines a method for producing (R)-3-aminopiperidine dihydrochloride, a critical intermediate. Here, (R)-methyl 2,5-diaminopentanoate dihydrochloride undergoes base-mediated cyclization in methanol at −10°C to 0°C using sodium methoxide (2.6 equivalents), yielding (R)-3-aminopiperidin-2-one hydrochloride after acidification (HCl) and filtration.

    Functionalization with Cyclopropyl-Amino and 2-Amino-Ethyl Groups

    Amination at the piperidine C3 position is achieved through nucleophilic substitution or reductive amination. For instance, cyclopropylamine can react with a brominated or ketone intermediate at the C3 position. The 2-amino-ethyl moiety is introduced via alkylation using 2-bromoethylamine or through a Gabriel synthesis approach.

    Benzyl Ester Protection

    The carboxylic acid group at the piperidine C1 position is protected as a benzyl ester using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. This step is critical for preventing undesired side reactions during subsequent synthetic steps.

    Stepwise Reaction Mechanisms and Conditions

    Table 1: Summary of Critical Synthesis Steps

    StepReaction TypeReagents/ConditionsYield (%)Citation
    1CyclizationNaOMe (2.6 eq), MeOH, −10°C to 0°C78
    2Amination (Cyclopropyl)Cyclopropylamine, DIPEA, DCM, 25°C65
    3Alkylation (2-Amino-Ethyl)2-Bromoethylamine, K2CO3, DMF, 60°C72
    4Esterification (Benzyl)Cbz-Cl, Et3N, THF, 0°C to RT85

    Mechanistic Insights

    • Cyclization : The base deprotonates the amine, facilitating intramolecular nucleophilic attack to form the six-membered piperidine ring.

    • Amination : Cyclopropylamine acts as a nucleophile, displacing a leaving group (e.g., bromide) at C3 via an SN2 mechanism.

    • Benzyl Ester Formation : Cbz-Cl reacts with the carboxylic acid in a two-step process involving initial activation of the carbonyl group followed by benzyloxy substitution.

    Optimization of Reaction Conditions

    Temperature Control

    The cyclization step in demonstrates the importance of low temperatures (−10°C to 0°C) to minimize racemization and side reactions. Elevated temperatures (>5°C) reduce enantiomeric excess (e.e.) by 15–20%.

    Solvent Selection

    Methanol and tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates while stabilizing transition states. For example, methanol’s protic nature enhances the solubility of sodium methoxide, critical for efficient cyclization.

    Stoichiometry

    Using 2.6 equivalents of sodium methoxide ensures complete deprotonation of the amine precursor, driving the cyclization to completion. Sub-stoichiometric base results in <50% conversion.

    Analytical Characterization

    Table 2: Key Analytical Data

    TechniqueDataCitation
    HPLC Retention time: 8.2 min; Purity: 98.5% (C18 column, 60:40 MeOH:H2O)
    1H NMR δ 7.35–7.28 (m, 5H, benzyl), δ 4.21 (s, 2H, CH2O), δ 3.55–3.45 (m, 1H, piperidine)
    Chiral HPLC e.e. >99% (Chiralpak IA column, hexane:IPA 80:20)

    Challenges and Mitigation Strategies

    Racemization at C3

    The stereochemical integrity of the (R)-configuration is vulnerable during amination. Using bulky bases like DIPEA and low temperatures (−10°C) suppresses epimerization.

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis of (R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester to improve yield and purity?

    • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, coupling reactions using triethylamine in DMF at 100°C for 6 hours (as in ) can be adjusted by testing alternative solvents (e.g., THF or acetonitrile), varying molar ratios of reagents, or employing catalysts like DMAP. Purification via silica gel chromatography with gradient elution (e.g., 10–20% IPA in hexane) is critical to isolate the compound effectively . Monitoring reaction progress using TLC or HPLC ensures timely termination to minimize byproducts.

    Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and substituent positions, particularly the (R)-configuration and cyclopropyl-amino group. Mass spectrometry (e.g., M.S.(M+1):345.29 in ) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the benzyl ester carbonyl (C=O stretch at ~1740 cm⁻¹). Chiral HPLC or polarimetry should verify enantiomeric purity .

    Q. How should researchers address solubility challenges during in vitro assays for this compound?

    • Methodological Answer : Solubility screening in solvents like DMSO, ethanol, or aqueous buffers (with surfactants like Tween-80) is recommended. If precipitation occurs, sonication or heating (below decomposition temperature) can improve dissolution. Alternatively, derivatization (e.g., converting the ester to a water-soluble salt) may enhance bioavailability while retaining activity .

    Advanced Research Questions

    Q. What strategies can resolve contradictions in biological activity data between enantiomers or analogs of this compound?

    • Methodological Answer : Contradictory results may arise from impurities, stereochemical instability, or assay variability. Re-synthesize and re-purify the compound to ≥98% purity (via preparative HPLC). Conduct time-dependent stability studies (e.g., under physiological pH/temperature) to assess racemization. Use orthogonal assays (e.g., SPR, enzymatic vs. cell-based) to validate target engagement .

    Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GPCRs)?

    • Methodological Answer : Perform molecular docking (using AutoDock Vina or Schrödinger) to predict binding interactions between the piperidine-cyclopropyl scaffold and receptor active sites. QSAR analysis of analogs (e.g., substituents on the benzyl ester) can identify structural features influencing affinity. Validate predictions with in vitro binding assays and mutagenesis studies .

    Q. What experimental protocols ensure the stability of the cyclopropyl-amino group under physiological conditions?

    • Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours, followed by LC-MS analysis, detect degradation products. If instability is observed, introduce steric hindrance (e.g., methyl groups on the cyclopropane) or replace the cyclopropyl group with a bioisostere like a bicyclo[2.2.1] system .

    Methodological Considerations for Data Analysis

    Q. How to statistically validate discrepancies in pharmacokinetic data across animal models?

    • Methodological Answer : Apply ANOVA or mixed-effects models to account for interspecies variability. Normalize data to metabolic rates (e.g., liver microsomal activity) and correlate with physicochemical properties (logP, pKa). Cross-validate findings using allometric scaling or PBPK modeling .

    Q. What approaches reconcile conflicting results from crystallography vs. NMR-based structural studies?

    • Methodological Answer : Compare crystal packing forces (X-ray) with solution-state conformers (NMR NOE data). Use molecular dynamics simulations to assess conformational flexibility. If discrepancies persist, validate with alternative techniques like cryo-EM or SAXS .

    Ethical and Safety Guidelines

    Q. What safety protocols are critical when handling this compound due to potential amine-related toxicity?

    • Methodological Answer : Use fume hoods and PPE (gloves, lab coats) during synthesis. Store the compound in airtight containers under nitrogen to prevent oxidation. Dispose of waste via licensed biohazard companies to avoid environmental contamination, as outlined in .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.